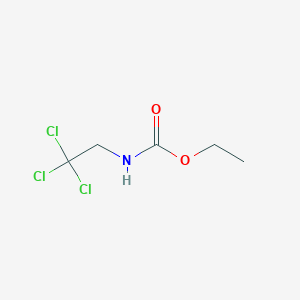

ethyl N-(2,2,2-trichloroethyl)carbamate

Description

Ethyl N-(2,2,2-trichloroethyl)carbamate is a halogenated carbamate derivative characterized by a trichloroethyl group attached to the carbamate nitrogen. This compound is primarily utilized in organic synthesis as an intermediate, particularly in the formation of urea derivatives and protected amines. Its synthesis involves reacting 2,2,2-trichloroethyl chloroformate (TrocCl) with hydroxylamine derivatives or amines in the presence of a base such as triethylamine (Et₃N) . The trichloroethyl group imparts stability under acidic conditions, making it a valuable protecting group in multistep syntheses .

Properties

CAS No. |

59357-92-5 |

|---|---|

Molecular Formula |

C5H8Cl3NO2 |

Molecular Weight |

220.48 g/mol |

IUPAC Name |

ethyl N-(2,2,2-trichloroethyl)carbamate |

InChI |

InChI=1S/C5H8Cl3NO2/c1-2-11-4(10)9-3-5(6,7)8/h2-3H2,1H3,(H,9,10) |

InChI Key |

LFCZTAMKCJLTOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Urethane with Chloral

The most widely documented method involves the acid-catalyzed condensation of urethane (ethyl carbamate) with chloral (trichloroacetaldehyde) . This one-step reaction, first reported by Foglia and Swern (1968), proceeds under mild conditions to yield the target compound.

Reaction Scheme :

$$

\text{Urethane} + \text{Chloral} \xrightarrow{\text{HCl}} \text{Ethyl N-(2,2,2-Trichloroethyl)Carbamate} + \text{H₂O}

$$

Procedure :

A mixture of 35.6 g (0.4 mol) urethane and 59 g (0.4 mol) chloral is treated with 30 mL concentrated hydrochloric acid under vigorous stirring. The exothermic reaction is controlled at 25°C , resulting in the precipitation of a crystalline solid. Filtration yields 77.6 g (88% yield) of the product with a melting point of 103°C .

Key Parameters :

- Catalyst : Hydrochloric acid (20–30% by volume).

- Temperature : Ambient (20–25°C).

- Reaction Time : 1–2 hours.

Advantages :

- High atom economy.

- No requirement for inert atmospheres or specialized equipment.

Alternative Catalytic Systems

Bal’on et al. (1976) explored modified conditions using sulfuric acid or Lewis acids (e.g., ZnCl₂) to enhance reaction rates. While these catalysts reduced reaction times to 30–45 minutes , yields remained comparable to the HCl method (85–90% ). However, the use of stronger acids introduced challenges in product purification due to side reactions with moisture-sensitive intermediates.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

The patent US3404170A (1968) describes a scalable protocol for producing this compound as a precursor to 1,2,2,2-tetrachloroethyl isocyanate . The process integrates:

- Automated dosing systems for precise control of chloral and urethane feeds.

- In-line neutralization to minimize acid waste.

Typical Production Metrics :

| Parameter | Value |

|---|---|

| Batch Size | 100–500 kg |

| Purity | ≥98% (HPLC) |

| Waste Generation | 5–10% aqueous HCl byproduct |

Solvent Selection and Yield Enhancement

The choice of solvent significantly impacts yield and purity. Early methods employed methylene chloride or chlorobenzene , but modern adaptations favor toluene due to its lower toxicity and improved phase separation during workup. A comparative analysis of solvents is provided below:

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Methylene Chloride | 88 | 97 | 1.5 |

| Toluene | 92 | 98 | 1.2 |

| Chlorobenzene | 85 | 96 | 2.0 |

Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃) : δ 1.28 (t, 3H, CH₂CH₃), 3.65 (q, 2H, CH₂CH₃), 4.21 (s, 2H, NCH₂CCl₃).

- ¹³C NMR : δ 14.1 (CH₂CH₃), 44.8 (NCH₂), 61.5 (OCH₂), 95.7 (CCl₃), 156.2 (C=O).

Infrared (IR) Spectroscopy :

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase confirms purity ≥98%. Residual chloral and urethane are typically below 0.5% in optimized batches.

Applications in Organic Synthesis

This compound serves as a critical intermediate in the synthesis of isocyanates via phosgenation. For example, treatment with phosgene and dimethylformamide (DMF) in chlorobenzene at reflux produces 1,2,2,2-tetrachloroethyl isocyanate in 40–48% yield .

Mechanistic Insight :

The reaction proceeds through the formation of a chloroimidate intermediate , which undergoes elimination of CO₂ and HCl to generate the isocyanate:

$$

\text{RNHCO₂Et} + \text{COCl₂} \rightarrow \text{RNCO} + \text{CO₂} + \text{HCl} + \text{EtCl}

$$

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,2,2-trichloroethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert it into simpler carbamate compounds.

Substitution: It can undergo nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroethyl carbamate derivatives, while substitution reactions can produce a variety of carbamate compounds with different functional groups .

Scientific Research Applications

Ethyl N-(2,2,2-trichloroethyl)carbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce the carbamate functional group into molecules.

Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of ethyl N-(2,2,2-trichloroethyl)carbamate involves its interaction with molecular targets such as enzymes. The trichloroethyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it useful in applications like pesticide development .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Group Variations

2,2,2-Trifluoroethyl Carbamates

- Example: 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate (C₁₀H₇F₆NO₂)

- Key Differences :

- Applications : Used in crop protection and drug development due to fluorine’s bioisosteric properties .

Ethyl Carbamate (EC)

- Structure: Simpler non-halogenated carbamate (NH₂COOEt).

- Key Differences: Ethyl carbamate lacks halogen substituents, resulting in higher volatility and lower thermal stability. EC is a known carcinogen, prevalent in fermented foods and alcoholic beverages, with regulatory limits (e.g., 150 µg/L in Canada) .

Nitro- and Chlorosulfinyl-Substituted Carbamates

- Examples :

- Methyl (chlorosulfinyl)(methyl)carbamate

- 2,2,2-Trichloroethyl (chlorosulfinyl)(methyl)carbamate

- Key Differences :

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-(2,2,2-trichloroethyl)carbamate, and how can reaction efficiency be evaluated?

- Methodology : The compound can be synthesized via carbamate formation using 2,2,2-trichloroethyl chloroformate and ethylamine derivatives. Key parameters include temperature control (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1:1.2 amine:chloroformate). Reaction progress can be monitored using TLC or HPLC, with product purity assessed via (e.g., triplet signals for -CHCl at δ 4.2–4.5 ppm) and GC-MS for molecular ion confirmation .

Q. Which analytical techniques are most reliable for characterizing this carbamate’s structural and purity profile?

- Methodology :

- Spectroscopy : to identify carbamate carbonyl (δ 155–160 ppm) and trichloroethyl groups. IR spectroscopy for N-H (3300 cm) and C=O (1700 cm) stretches .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or GC-MS with electron ionization (EI) for fragmentation patterns .

- Elemental Analysis : Verify C, H, N, Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How does the trichloroethyl substituent influence the compound’s stability under varying pH and thermal conditions?

- Methodology :

- Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via LC-MS to identify products (e.g., ethylamine or trichloroethanol). The electron-withdrawing Cl group enhances resistance to alkaline hydrolysis compared to unsubstituted carbamates .

- Thermal Degradation : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (typically >150°C). Conflicting data on degradation pathways (e.g., urea vs. cyanate formation) can be resolved using isotopic labeling and tandem MS .

Q. What molecular interactions underpin this compound’s potential as a glycogen synthase kinase-3β (GSK-3β) inhibitor?

- Methodology :

- Docking Studies : Perform in silico docking (AutoDock Vina, Schrödinger Suite) using GSK-3β crystal structures (PDB: 1I09). The trichloroethyl group may occupy hydrophobic pockets, while the carbamate carbonyl forms hydrogen bonds with Lys85 or Asp200 .

- Enzyme Assays : Validate inhibition via kinase activity assays (e.g., ADP-Glo™) and IC determination. Compare with analogs (e.g., trifluoroethyl derivatives) to delineate substituent effects .

Q. How can contradictory reports on its cytotoxicity mechanisms be reconciled?

- Methodology :

- Mechanistic Studies : Use RNA-seq or proteomics to identify differentially expressed genes/proteins in treated cell lines (e.g., HepG2). Discrepancies may arise from cell-type-specific metabolic activation (e.g., cytochrome P450-mediated vs. spontaneous hydrolysis) .

- Reactive Intermediate Trapping : Employ glutathione (GSH) or N-acetylcysteine (NAC) to trap electrophilic intermediates formed during metabolic degradation .

Methodological Considerations for Data Interpretation

- Contradictory Data Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .

- Toxicity Profiling : Combine Ames tests (mutagenicity), zebrafish embryo assays (developmental toxicity), and in vitro hepatotoxicity models to address conflicting safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.